3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane
Overview
Description
3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane is a highly fluorinated organic compound It is characterized by the presence of multiple trifluoromethyl and pentafluoroethyl groups, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method includes the use of trifluoromethylated and pentafluoroethylated reagents in the presence of a strong base or catalyst to facilitate the formation of the oxirane ring. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions may yield fluorinated alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce fluorinated alcohols.
Scientific Research Applications
3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex fluorinated molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: It is utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenylacetylene: Another highly fluorinated compound with applications in materials science.
3,3’-Bis(trifluoromethyl)benzidine: Used in the synthesis of advanced polymers and dyes.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Known for their antimicrobial properties.
Uniqueness
3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane is unique due to its oxirane ring structure combined with extensive fluorination. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in various scientific and industrial fields.
Properties
IUPAC Name |
2-fluoro-2-(1,1,2,2,2-pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O/c7-2(8,6(16,17)18)3(9)1(19-3,4(10,11)12)5(13,14)15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOESGFSFSJKFIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466307 | |
Record name | 2-Fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
788-67-0 | |
Record name | 2-Fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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